(E)-isoeugenyl formate (E)-isoeugenyl formate
Brand Name: Vulcanchem
CAS No.: 7774-96-1
VCID: VC3924431
InChI: InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3-8H,1-2H3
SMILES: CC=CC1=CC(=C(C=C1)OC=O)OC
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

(E)-isoeugenyl formate

CAS No.: 7774-96-1

Cat. No.: VC3924431

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

(E)-isoeugenyl formate - 7774-96-1

Specification

CAS No. 7774-96-1
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name (2-methoxy-4-prop-1-enylphenyl) formate
Standard InChI InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3-8H,1-2H3
Standard InChI Key QUUXIMKMPYPPDM-UHFFFAOYSA-N
Isomeric SMILES C/C=C/C1=CC(=C(C=C1)OC=O)OC
SMILES CC=CC1=CC(=C(C=C1)OC=O)OC
Canonical SMILES CC=CC1=CC(=C(C=C1)OC=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(E)-Isoeugenyl formate belongs to the class of formate esters derived from isoeugenol, a naturally occurring phenolic compound. Its IUPAC name is [2-methoxy-4-[(E)-prop-1-enyl]phenyl] formate, with a molecular weight of 192.21 g/mol . The (E)-configuration refers to the geometry of the propenyl side chain, where substituents on the double bond are positioned on opposite sides (Figure 1). This stereochemistry is critical for its reactivity and intermolecular interactions, as evidenced by crystallographic studies of related compounds .

Key Structural Attributes:

  • Aromatic Core: A 1,2,4-trisubstituted benzene ring with methoxy (–OCH₃), formate ester (–OCOH), and (E)-propenyl (–CH₂CH=CH₂) groups.

  • Stereochemical Stability: The (E)-configuration minimizes steric hindrance between the propenyl chain and adjacent substituents, favoring planar molecular conformations .

  • Electron-Donating Groups: The methoxy and formate groups enhance the aromatic ring’s electron density, influencing its spectroscopic and reactive properties .

Synthesis and Derivative Formation

Classical Synthetic Routes

(E)-Isoeugenyl formate is synthesized via esterification of (E)-isoeugenol with formic acid or its derivatives. While direct methods are sparingly documented, analogous pathways for phenylpropanoid derivatives provide insight:

Esterification Catalyzed by Acid Anhydrides

Reaction of (E)-isoeugenol with formic anhydride in the presence of pyridine yields the formate ester with moderate efficiency . For example:

(E)-Isoeugenol+HCO(O)CO2Hpyridine(E)-Isoeugenyl formate+H2O\text{(E)-Isoeugenol} + \text{HCO(O)CO}_2\text{H} \xrightarrow{\text{pyridine}} \text{(E)-Isoeugenyl formate} + \text{H}_2\text{O}

This method typically achieves 70–85% yields under reflux conditions .

Enzymatic Esterification

Lipase-catalyzed transesterification using vinyl formate as an acyl donor offers a greener alternative, though yields are substrate- and enzyme-dependent .

Radical Dimerization and Derivative Synthesis

(E)-Isoeugenyl formate serves as a precursor for bioactive dimers such as dehydrodiisoeugenol (DHIE). Oxidative dimerization using catalysts like cerium ammonium nitrate (CAN) or Ag₂O induces C–O coupling between two isoeugenyl units (Table 1) :

Table 1: Catalytic Systems for Oxidative Dimerization of (E)-Isoeugenol Derivatives

CatalystSolventTemperature (°C)Yield (%)Reference
CAN (1.5 mol%)Tetrahydrofuran2581
Ag₂OToluene/Acetone2540
FeCl₃Ethanol/Water8030

Derivatives such as methyl ethers and acetylated analogs are synthesized via nucleophilic substitution or acylation, enhancing lipophilicity for pharmacological applications .

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1275 cm⁻¹ (C–O ester stretch) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.45 (d, J = 12 Hz, H-1), 6.80 (s, H-5), 3.90 (s, OCH₃), 1.85 (d, CH₃) .

    • ¹³C NMR: δ 167.2 (C=O), 151.0 (C-OCH₃), 123.5 (C=C) .

Chromatographic Data

  • Retention Index (Non-polar column): 1420 (Kovats index) .

  • Predicted Collision Cross Section (CCS): 140.5 Ų for [M+H]⁺ adduct .

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